molecular formula C19H26N2O B1675656 LY 293284 CAS No. 141318-62-9

LY 293284

Cat. No.: B1675656
CAS No.: 141318-62-9
M. Wt: 298.4 g/mol
InChI Key: CKYZLYQSDNLGPT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 293284 is a potent and selective synthetic agonist for the 5-HT1A receptor, developed as a conformationally restricted tryptamine derivative and simplified analogue of LSD . With a binding affinity (Ki) of 0.07 nM for the 5-HT1A receptor, it demonstrates over 1000-fold selectivity over other serotonin receptor subtypes, making it an exceptionally specific pharmacological tool for probing 5-HT1A receptor function . In vivo studies characterize this compound as a full agonist with marked potency, being 15-45 times more potent than the well-known agonist 8-OH-DPAT in various models of both presynaptic and postsynaptic 5-HT1A receptor activity . Its application in research has been shown to significantly decrease serotonergic neuron firing in the dorsal raphe (an index of presynaptic auto-receptor activation) and induce physiological and behavioral changes such as hypothermia, flat posture, and the 5-HT behavioral syndrome via postsynaptic receptors . Research involving this compound has provided insights into serotonin-mediated behaviors and has been used in studies exploring anxiolytic and antidepressant-like effects, where it demonstrated high potency in tests like the pigeon conflict test and rat forced swim model . Conversely, other studies using the elevated plus-maze have reported anxiogenic effects at low doses . Furthermore, this compound has been utilized as a discriminative stimulus in drug discrimination assays to study the in vivo 5-HT1A agonist properties of other pharmacological agents, such as the atypical antipsychotic aripiprazole . This compound is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

141318-62-9

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone

InChI

InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1

InChI Key

CKYZLYQSDNLGPT-HNNXBMFYSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1

Canonical SMILES

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1

Appearance

Solid powder

Other CAS No.

141318-62-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole
LY 293284
LY-293284
LY293284

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition for Core Assembly

The tetrahydrobenz[c,d]indole system may arise from a [4+2] cycloaddition between a diene and dienophile, mimicking biosynthetic dimerization observed in lignans. For example, ramonanin A’s synthesis utilized a Diels–Alder reaction to form its central bicyclic structure in 9 steps. Adapting this approach, this compound’s core could be assembled via intramolecular cycloaddition (Figure 1):

Hypothetical Route :

  • Prepare a precursor with conjugated diene and dienophile moieties.
  • Induce thermal or Lewis acid-catalyzed cycloaddition.
  • Reduce the resulting adduct to achieve the tetrahydro indole system.

This method aligns with biomimetic principles, potentially reducing step counts compared to linear syntheses. However, stereochemical control at C4 remains challenging without chiral auxiliaries or asymmetric catalysis.

Oxidative Coupling for Indole Formation

Oxidative dimerization of phenolic precursors, a common biosynthetic motif, offers another route. Angiopterlactone B’s synthesis employed phenolic coupling to establish its dimeric structure in 4 steps. Applied to this compound, this could involve:

  • Synthesizing a tyrosine-derived monomer with protected amine and ketone groups.
  • Oxidative coupling using enzymes or metal catalysts (e.g., FeCl3).
  • Deprotection and functional group interconversion.

While efficient, regioselectivity in coupling reactions must be carefully controlled to avoid undesired isomers.

Ergoline Simplification: From LSD to this compound

This compound’s design derives from structural simplification of lysergic acid diethylamide (LSD), retaining the indole core while eliminating the ergoline ring system. This simplification reduces synthetic complexity but introduces challenges in maintaining 5-HT1A selectivity.

Key Modifications from LSD

  • Ring Reduction : Removal of the ergoline’s D-ring, truncating the tetracyclic system to a bicyclic indole.
  • Side Chain Optimization : Replacement of LSD’s diethylamide with a di-n-propylamino group enhances selectivity for 5-HT1A over other serotonin receptors.
  • Acetyl Group Introduction : The C6 acetyl group likely modulates receptor binding kinetics, as seen in related agonists.

Synthetic Route via Ergoline Intermediate

A hypothetical pathway starting from an ergoline precursor could involve:

Step Reaction Purpose
1 Hydrolysis of LSD’s amide Remove diethylamide group
2 Selective hydrogenation Reduce D-ring to single bond
3 Oxidative cleavage Remove redundant carbon atoms
4 Reductive amination Install di-n-propylamino group
5 Friedel–Crafts acylation Introduce acetyl substituent

This route mirrors strategies used in millingtonine synthesis, where redundant rings were excised via oxidative cleavage. However, controlling regioselectivity during Friedel–Crafts acylation at C6 would require directing groups or steric hindrance.

Modern Organic Synthesis Techniques

Asymmetric Catalysis for Chiral Center Induction

The (4R)-configuration is critical for 5-HT1A activity. Methods for enantioselective synthesis include:

  • Chiral Pool Synthesis : Using (R)-configured amino acids as starting materials.
  • Catalytic Asymmetric Hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP) to reduce prochiral enamines.

In thymarnicol’s synthesis, a chiral auxiliary ensured correct stereochemistry during cyclization. Analogously, this compound’s tetrahydro indole core could be formed via asymmetric hydrogenation of an enamine precursor.

Protecting Group Strategy

Functional group compatibility necessitates orthogonal protection:

  • Indole Nitrogen : Protect with a tert-butoxycarbonyl (Boc) group during alkylation.
  • Amine Group : Use a benzyl (Bn) group, removable via hydrogenolysis.
  • Ketone : Mask as a ketal during Grignard reactions.

Such strategies proved successful in incargranine A’s 4-step synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes based on biomimetic vs. traditional approaches:

Parameter Biomimetic Diels–Alder Route Ergoline Simplification Route
Steps 7–9 10–12
Stereochemical Control Moderate (requires chiral catalysts) High (inherits chirality from LSD)
Yield 15–20% (estimated) 8–12% (estimated)
Scalability Limited by cycloaddition efficiency Challenged by LSD availability
Selectivity Requires optimization Naturally high due to precursor

Biomimetic routes offer shorter pathways but demand sophisticated catalysis, while ergoline-based methods provide inherent stereochemical advantages at the cost of additional steps.

Chemical Reactions Analysis

Synthetic Pathways

LY 293284 ((-)-(4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole) is synthesized through multi-step organic reactions involving indole core construction and functional group modifications:

Key Reaction Steps:

  • Indole Cyclization : Formation of the tetrahydrobenz[c,d]indole scaffold via Fischer indole synthesis or analogous methods. For example, fluorinated indoles undergo cyclization with substituted aldehydes under acidic conditions .

  • N-Alkylation : Introduction of the di-n-propylamine group via alkylation with 2-dimethylaminoethyl chloride hydrochloride in DMSO, yielding 24–71% of the target compound .

  • Acetylation : The 6-acetyl group is introduced using oxalyl chloride or analogous acylating agents, followed by reduction with LiAlH4 .

Example Reaction Yield Comparison

StepReagents/ConditionsYield (%)
N-AlkylationDMSO, KOH, RT24–71
Indole Fluorination2-Pyridinemethanol, Cs2CO357–92

Metabolic Transformations

This compound undergoes hepatic metabolism typical of indole derivatives:

  • Hydroxylation : Cytochrome P450 enzymes oxidize the tetrahydrobenz[c,d]indole core at the 5-position, forming a hydroxylated metabolite .

  • N-Dealkylation : The di-n-propylamine group is cleaved, producing primary amine intermediates.

  • Acetyl Group Hydrolysis : Esterases may hydrolyze the 6-acetyl substituent, though this pathway is less dominant .

Receptor Interaction Kinetics

This compound’s pharmacological activity stems from its high-affinity binding to 5-HT1A receptors. Comparative studies highlight its selectivity:

Compound5-HT1A Affinity (Ki, nM)Selectivity vs. 5-HT2A
This compound 0.8>1,000×
8-OH-DPAT1.2~100×
Flesinoxan1.5~500×

This selectivity arises from its rigid tetracyclic structure and acetyl group positioning, minimizing off-target interactions .

Comparative Reaction Mechanisms

This compound shares synthetic strategies with other tryptamines but diverges in regioselectivity:

  • Fluorinated Analogues : Unlike 4-fluoro-5-methoxy-DMT, this compound avoids fluorination, instead prioritizing acetyl and di-n-propylamine groups for receptor binding .

  • Ergoline Derivatives : Structural simplification from LSD removes ergoline complexity while retaining 5-HT1A affinity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via retro-aldol cleavage of the acetyl group.

  • Photodegradation : UV exposure induces ring-opening reactions, necessitating dark storage .

Mechanistic Insights from Computational Studies

Quantum mechanical modeling reveals that this compound’s binding to 5-HT1A involves:

  • Hydrogen Bonding : Between the acetyl oxygen and Ser159.

  • π-π Stacking : Indole core interaction with Phe361 .

Scientific Research Applications

Pharmacological Studies

LY 293284 has been extensively utilized in pharmacological research to explore the effects of 5-HT1A receptor activation. Key findings include:

  • Anxiogenic Effects : In animal models, this compound has demonstrated anxiogenic effects at lower doses, while higher doses tend to suppress active behaviors, indicating a complex dose-dependent relationship with anxiety .
  • Temperature Regulation : The compound induces significant reductions in core body temperature in rats, highlighting its physiological impact beyond behavioral effects .

Neuroscience Research

The compound serves as a crucial model for studying the role of serotonin in various neurological conditions:

  • Behavioral Models : this compound has been employed in models assessing anxiety and depression, revealing its potential as an anxiolytic and antidepressant agent. It has shown to be significantly more potent than other compounds like 8-OH-DPAT in reducing immobility time in forced swim tests, suggesting its efficacy in treating depressive symptoms .

Drug Development

Research involving this compound has implications for developing new therapeutic agents targeting the serotonin system:

  • Anxiolytic and Antidepressant Drug Development : Insights gained from studies on this compound contribute to understanding how selective agonists can be utilized to create new treatments for anxiety and depression .

Comparative Studies

This compound has been compared with other receptor ligands to assess its relative efficacy and mechanism of action:

CompoundTypePotency (ED50)Notes
This compoundFull AgonistVaries (0.01-0.3 mg/kg)Strong anxiogenic effects at lower doses
LY315712Partial AgonistHigher (0.3-3.0 mg/kg)Reduced risk assessment behavior
LY297996AntagonistVaries (0.03-10.0 mg/kg)Minimal behavioral effects observed

This table illustrates the comparative potency and effects of different ligands acting on the serotonin system, emphasizing this compound's unique profile as a powerful research tool.

Study on Anxiety Modulation

In a study examining the anxiolytic properties of various compounds, researchers found that this compound significantly increased punished responding in a pigeon conflict model, demonstrating its potential utility in understanding anxiety modulation mechanisms .

Investigation of Physiological Responses

Another study highlighted how this compound impacts physiological parameters such as body temperature and food consumption in cholestatic rat models. The compound's ability to induce these changes underscores its relevance in studying metabolic and behavioral responses associated with serotonergic activity .

Mechanism of Action

LY293284 exerts its effects by binding to and activating the 5-HT1A receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. The activation of 5-HT1A receptors leads to various downstream effects, including the inhibition of adenylate cyclase and the opening of potassium channels. These molecular targets and pathways are involved in the regulation of mood, anxiety, and other neurological functions .

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacological Profile of this compound vs. Aripiprazole
Property This compound Aripiprazole
Molecular Weight 326.47 g/mol 448.39 g/mol
Receptor Affinity (Ki) 5-HT₁A: ~1.5 nM D₂: ~0.34 nM; 5-HT₁A: ~5.6 nM
Behavioral ED₅₀ 1.39 µmol/kg (rats) 1.39 µmol/kg (rats)
Clinical Use Preclinical research Schizophrenia, bipolar disorder
Table 2. Structural Comparison
Compound Core Structure Key Substituents
This compound Tricyclic azatricyclo Dipropylamino, acetyl group
Aripiprazole Dihydrocarbostyril Quinolinone, piperazine chain

Research Implications

This compound’s specificity for 5-HT₁A receptors makes it invaluable for dissecting serotonin’s role in neuropsychiatric disorders. In contrast, aripiprazole’s dual mechanism highlights the therapeutic advantage of multi-target engagement. Future studies could explore this compound derivatives with improved pharmacokinetic profiles for translational applications.

Biological Activity

LY 293284 is a potent and selective full agonist of the serotonin 5-HT1A receptor, developed by Eli Lilly for research purposes. This compound has garnered attention in pharmacological studies due to its significant biological activity, particularly in the context of anxiety and depression models.

  • IUPAC Name : (4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole
  • Molecular Formula : C₁₉H₂₆N₂O
  • Molar Mass : 298.43 g/mol
  • CAS Number : [Not available in the provided data]

This compound operates primarily through the activation of the 5-HT1A receptor, which is involved in various physiological processes, including mood regulation and anxiety response. Its selectivity for this receptor subtype is over 1000 times greater than for other serotonin receptors, making it a valuable tool for studying serotonergic mechanisms in the brain .

Anxiolytic and Anxiogenic Effects

Research indicates that this compound exhibits both anxiogenic and anxiolytic effects depending on the dosage administered. In studies using animal models, low doses (0.01-0.3 mg/kg) tended to enhance anxiety-related behaviors, while higher doses suppressed active behaviors . This duality highlights the complexity of its pharmacological profile:

Dose (mg/kg) Effect
0.01 - 0.3Anxiogenic effects (increased anxiety)
0.3 - higherAnxiolytic effects (reduced activity)

This behavior suggests that while this compound can reduce anxiety at certain doses, it may also provoke anxiety at lower doses, indicating a nuanced interaction with the serotonergic system.

Comparative Studies

In comparative studies with other ligands such as LY315712 (a partial agonist) and LY297996 (an antagonist), this compound's full agonist properties were shown to produce varying behavioral outcomes in anxiety models. The antagonist LY297996 demonstrated robust anxiolytic-like effects without altering general activity levels, contrasting with the variable effects observed with this compound .

Case Studies and Research Findings

Several studies have examined the effects of this compound in various contexts:

  • Animal Behavioral Studies :
    • A study utilizing the murine elevated plus-maze paradigm revealed that this compound's agonistic action can lead to increased risk assessment behaviors at lower doses while higher doses resulted in decreased exploratory behavior .
  • Pharmacological Comparisons :
    • In a comparative analysis with aripiprazole, another antipsychotic agent, this compound was found to be more potent at the 5-HT1A receptor with an effective dose (ED50) significantly lower than that of aripiprazole (1.39 vs. 0.024 μmol/kg) .
  • Serotonin Syndrome Induction :
    • Some studies reported that administration of this compound could induce symptoms akin to serotonin syndrome, characterized by increased salivation and other serotonergic effects, further emphasizing its role as a potent serotonergic agent .

Q & A

Q. How can researchers effectively communicate contradictory findings in this compound studies?

  • Use transparency frameworks :
  • Publish supplementary materials detailing experimental caveats.
  • Engage in post-publication peer review (e.g., PubPeer) to contextualize discrepancies.
  • Cite conflicting studies objectively, avoiding dismissive language .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LY 293284
Reactant of Route 2
LY 293284

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.